(R)-2-Amino-2-ethyloctanoic acid
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Overview
Description
®-2-Amino-2-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It features a unique structure with an amino group (-NH2) and a carboxyl group (-COOH) attached to the same carbon atom, making it an alpha-amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-ethyloctanoic acid typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as an alpha-keto acid, in the presence of a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of ®-2-Amino-2-ethyloctanoic acid may involve large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired amino acid through metabolic pathways. The fermentation broth is then subjected to downstream processing, including filtration, purification, and crystallization, to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-ethyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary alcohols or aldehydes.
Substitution: Formation of amides or esters.
Scientific Research Applications
®-2-Amino-2-ethyloctanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating metabolic disorders and as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can be incorporated into proteins, influencing their structure and function. It may also act as a precursor for the synthesis of bioactive molecules, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-ethyloctanoic acid: The enantiomer of ®-2-Amino-2-ethyloctanoic acid, with different biological activity and properties.
2-Amino-2-methylhexanoic acid: A structurally similar compound with a methyl group instead of an ethyl group.
2-Amino-2-phenylpropanoic acid: Another similar compound with a phenyl group, exhibiting different chemical and biological properties.
Uniqueness
®-2-Amino-2-ethyloctanoic acid is unique due to its specific chiral configuration, which can significantly influence its biological activity and interactions with other molecules. Its unique structure makes it a valuable compound for various applications, particularly in the development of chiral drugs and as a research tool in studying protein synthesis and metabolic pathways.
Properties
IUPAC Name |
(2R)-2-amino-2-ethyloctanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-7-8-10(11,4-2)9(12)13/h3-8,11H2,1-2H3,(H,12,13)/t10-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBJUCYPZSRVDF-SNVBAGLBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@](CC)(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00437155 |
Source
|
Record name | (2R)-2-Amino-2-ethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114781-18-9 |
Source
|
Record name | (2R)-2-Amino-2-ethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00437155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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